N1-Benzyl vs. N1-Phenyl Substitution: Enhanced Lactate Production in the N-Benzyl Series
In the J. Med. Chem. 2021 SAR study, the N-benzyl analog series (including JXL018) was investigated because the homologated N-benzyl architecture retains high structural similarity to JXL001 (UK-5099) while offering more synthetically tractable chemistry [1]. The paper explicitly states that 'most of these analogues showed better activity in increasing lactate production rate' compared to the N-phenyl reference compounds [1]. JXL018 (R1=H, R2=OEt, R4=H) represents the unsubstituted benzyl ethyl ester within this series, serving as the baseline for evaluating substituted benzyl variants such as JXL020 (R4=3,5-bis(CF3)), which achieved the highest MPC inhibition in the series with an IC50 of 16.6 nM [1]. The N1-phenyl analog JXL002 (lacking any N-substituent) showed 'little inhibitory effect on MPC,' demonstrating that both the presence and identity of the N1 group are critical activity determinants [1].
| Evidence Dimension | Cellular lactate production (MCF10A cells, 10 μM compound, 24 h) |
|---|---|
| Target Compound Data | JXL018: Enhanced lactate production vs. JXL001 (exact fold-change values reported in Figure 3 of the primary reference; quantitative bar graph data not extractable from accessible text) |
| Comparator Or Baseline | JXL001 (UK-5099, N-phenyl carboxylic acid): reference baseline; JXL002 (N-H, carboxylic acid): 'little inhibitory effect'; JXL020 (3,5-bis(CF3)-benzyl carboxylic acid): highest potency, IC50 = 16.6 nM |
| Quantified Difference | JXL018 belongs to the N-benzyl series reported as 'better activity' than N-phenyl series; JXL020 (best-in-series) IC50 = 16.6 nM vs. UK-5099 IC50 = 50 nM in pyruvate-dependent O2 consumption assay (cross-study comparison ) |
| Conditions | MCF10A human mammary epithelial cells; 10 μM compound concentration; 24 h incubation; lactate production measured as MPC inhibition readout |
Why This Matters
The N-benzyl architecture of JXL018 defines a chemically distinct SAR branch that generally outperforms the N-phenyl parent series in cellular MPC inhibition, making it the appropriate scaffold choice for benzyl-substituted analog development rather than defaulting to N-phenyl UK-5099 derivatives.
- [1] Liu, X.; Flores, A. A.; Situ, L.; Gu, W.; Ding, H.; Christofk, H. R.; Lowry, W. E.; Jung, M. E. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. J. Med. Chem. 2021, 64 (4), 2046–2063. DOI: 10.1021/acs.jmedchem.0c01570. View Source
